tert-butyl 5-(5-amino-3-tert-butylpyrazol-1-yl)indazole-1-carboxylate
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Overview
Description
Tert-butyl 5-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tert-butyl group, an amino group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(5-amino-3-tert-butylpyrazol-1-yl)indazole-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 5-bromo-1H-indazole-1-carboxylate with 5-amino-3-tert-butyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Tert-butyl 5-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-(5-amino-3-tert-butylpyrazol-1-yl)indazole-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate
- 5-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)isophthalic acid hydrochloride
Uniqueness
Tert-butyl 5-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research and industry.
Properties
Molecular Formula |
C19H25N5O2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
tert-butyl 5-(5-amino-3-tert-butylpyrazol-1-yl)indazole-1-carboxylate |
InChI |
InChI=1S/C19H25N5O2/c1-18(2,3)15-10-16(20)23(22-15)13-7-8-14-12(9-13)11-21-24(14)17(25)26-19(4,5)6/h7-11H,20H2,1-6H3 |
InChI Key |
REEWSWFQBHTXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N(N=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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